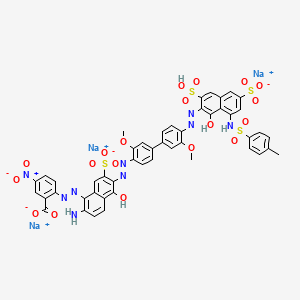
Benzoic acid, 2-((2-amino-5-hydroxy-6-((4'-((1-hydroxy-8-(((4-methylphenyl)sulfonyl)amino)-3,6-disulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-7-sulfo-1-naphthalenyl)azo)-5-nitro-, trisodium salt
Description
Benzoic acid, 2-((2-amino-5-hydroxy-6-((4’-((1-hydroxy-8-(((4-methylphenyl)sulfonyl)amino)-3,6-disulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-7-sulfo-1-naphthalenyl)azo)-5-nitro-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as azo groups, sulfonyl groups, and nitro groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
75522-94-0 |
|---|---|
Molecular Formula |
C48H34N9Na3O19S4 |
Molecular Weight |
1238.1 g/mol |
IUPAC Name |
trisodium;2-[[2-amino-5-hydroxy-6-[[4-[4-[[1-hydroxy-8-[(4-methylphenyl)sulfonylamino]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-nitrobenzoate |
InChI |
InChI=1S/C48H37N9O19S4.3Na/c1-23-4-9-28(10-5-23)77(64,65)56-37-21-29(78(66,67)68)16-26-19-40(79(69,70)71)45(47(59)42(26)37)55-52-36-14-7-25(18-39(36)76-3)24-6-13-35(38(17-24)75-2)51-54-44-41(80(72,73)74)22-31-30(46(44)58)11-12-33(49)43(31)53-50-34-15-8-27(57(62)63)20-32(34)48(60)61;;;/h4-22,56,58-59H,49H2,1-3H3,(H,60,61)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3 |
InChI Key |
XFVPMHVERUTKNQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=C(C=C8)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-])OC)OC)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonyl and nitro groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of additional nitro groups, while reduction may lead to the removal of these groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study cellular processes.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Azo compounds: Molecules containing azo bonds, which are known for their vibrant colors and use in dyes.
Sulfonyl compounds: Chemicals with sulfonyl groups, often used in pharmaceuticals and industrial applications.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. Its complex structure allows for a wide range of applications and interactions, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


